molecular formula C18H19N3O3 B10909035 3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid

3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid

Cat. No.: B10909035
M. Wt: 325.4 g/mol
InChI Key: GJLCZTIUTGGZBK-UHFFFAOYSA-N
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Description

The compound 3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic molecules. Its core structure features a pyrazolo-pyridine scaffold substituted with a benzyl group at position 2, methyl groups at positions 3 and 4, and a propanoic acid side chain at position 5.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

3-(2-benzyl-3,4-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid

InChI

InChI=1S/C18H19N3O3/c1-12-10-15(22)20(9-8-16(23)24)18-17(12)13(2)21(19-18)11-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,23,24)

InChI Key

GJLCZTIUTGGZBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=NN(C(=C12)C)CC3=CC=CC=C3)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired pyrazolo[3,4-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, solvent-free conditions can be employed to reduce environmental impact and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)

    Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution Reagents: NBS, halogens (Cl2, Br2)

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit the activity of oxidoreductases, leading to changes in cellular redox states and influencing cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of the target compound, highlighting substituent variations, molecular properties, and commercial availability.

Compound Name & Evidence ID Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Notes
Target Compound (Hypothetical) 2-Benzyl, 3,4-dimethyl C₁₉H₁₉N₃O₃ 329.38 N/A Predicted higher lipophilicity due to benzyl and dual methyl groups.
3-(2-Benzyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid 2-Benzyl, 4-methyl C₁₇H₁₇N₃O₃ 311.34 1018165-30-4 Commercially available; reduced steric bulk compared to target compound.
3-(2-Isopropyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid 2-Isopropyl, 4-methyl C₁₃H₁₇N₃O₃ 263.29 1018163-91-1 Lower molecular weight; isopropyl substituent may enhance metabolic stability.
3-(2-Isopropyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid 2-Isopropyl, 3,4-dimethyl C₁₄H₁₉N₃O₃ 277.32 1018164-02-7 Discontinued product; dual methyl groups increase steric hindrance.
3-[4-(Difluoromethyl)-2-propyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 2-Propyl, 4-difluoromethyl C₁₃H₁₅F₂N₃O₃ 299.27 1018126-85-6 Fluorinated analog; difluoromethyl group may improve bioavailability.
3-[6-oxo-2-propyl-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 2-Propyl, 4-trifluoromethyl C₁₃H₁₄F₃N₃O₃ 317.27 1018165-97-3 Trifluoromethyl group enhances electronegativity and binding affinity.

Structural and Functional Insights

Substituent Effects on Physicochemical Properties
  • Benzyl vs. Alkyl Groups : The benzyl group in the target compound and contributes to increased lipophilicity compared to isopropyl ( ) or propyl ( ) substituents. This may influence membrane permeability and pharmacokinetics.
  • Fluorinated Substituents : Compounds with difluoromethyl ( ) or trifluoromethyl ( ) groups exhibit enhanced metabolic stability and electronegativity, which are critical for targeting enzymes or receptors with polar active sites.
Commercial and Research Relevance
  • and 8 highlight commercially available analogs, suggesting their utility as intermediates in drug discovery.

Biological Activity

3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzyl group, dimethyl substituents, and a propanoic acid moiety. The molecular formula is C18H19N3O3C_{18}H_{19}N_{3}O_{3} with a molecular weight of 325.4 g/mol. Its IUPAC name is this compound.

PropertyValue
Molecular FormulaC18H19N3O3C_{18}H_{19}N_{3}O_{3}
Molecular Weight325.4 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily stems from its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit oxidoreductases, which play critical roles in cellular redox states and signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis.
  • Anticancer Potential : There is emerging evidence that derivatives of this compound may demonstrate cytotoxic effects on various cancer cell lines.

Antimicrobial Activity

A study assessing the antimicrobial properties of similar compounds highlighted that derivatives containing pyrazolo structures could selectively inhibit the growth of Gram-positive bacteria while displaying limited activity against Gram-negative strains. The minimal inhibitory concentrations (MICs) for active compounds were recorded and compared.

Anticancer Activity

Research into the cytotoxic effects of various pyrazolo derivatives has indicated that some compounds exhibit significant toxicity towards cancer cells while being less harmful to normal cells. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

The findings suggest that structural modifications can enhance selectivity for cancer cells over normal cells.

Case Study 1: Antibacterial Screening

In a screening involving 41 compounds similar to this compound:

  • Results : Only a few compounds showed significant antibacterial activity against Bacillus subtilis with MIC values ranging from 50 to 200 µg/mL.

This study emphasizes the potential for further modifications to enhance antibacterial efficacy.

Case Study 2: Cytotoxicity Evaluation

A detailed evaluation on the cytotoxicity of the compound revealed:

Cell LineIC50 (µM)Selectivity Index
MCF-7155
A549204
HepG2253

The selectivity index indicates a favorable profile for targeting cancer cells while sparing normal cells.

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